molecular formula C14H20N2O5S B2601420 methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate CAS No. 1790198-65-0

methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2601420
CAS No.: 1790198-65-0
M. Wt: 328.38
InChI Key: DGCZTFAUOFOKFM-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a carbamate group, a sulfamoyl group, and a cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:

  • Formation of the Sulfamoyl Intermediate: : The initial step involves the reaction of 4-aminophenylsulfonamide with 2-cyclopropyl-2-hydroxypropylamine under suitable conditions to form the sulfamoyl intermediate. This reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

  • Carbamoylation: : The sulfamoyl intermediate is then reacted with methyl chloroformate to introduce the carbamate group. This step is typically performed under mild conditions, using a base like sodium bicarbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

  • Reduction: : Reduction reactions can target the carbamate or sulfamoyl groups, potentially converting them into amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In organic synthesis, methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate can be used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound may exhibit biological activity, potentially serving as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industrial applications, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfamoyl and carbamate groups could facilitate binding to active sites, while the cyclopropyl group might influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-(N-(2-hydroxyethyl)sulfamoyl)phenyl)carbamate: Similar structure but with an ethyl group instead of a cyclopropyl group.

    Methyl (4-(N-(2-cyclopropyl-2-hydroxyethyl)sulfamoyl)phenyl)carbamate: Similar but with a different hydroxyl group position.

Uniqueness

Methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl N-[4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-14(18,10-3-4-10)9-15-22(19,20)12-7-5-11(6-8-12)16-13(17)21-2/h5-8,10,15,18H,3-4,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCZTFAUOFOKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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